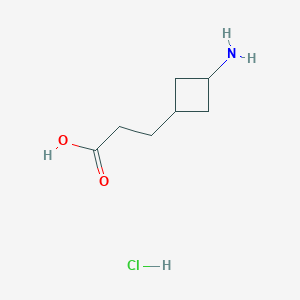

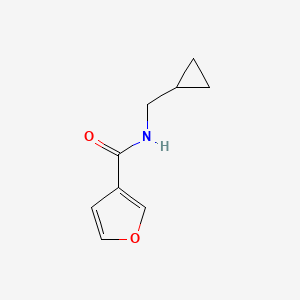

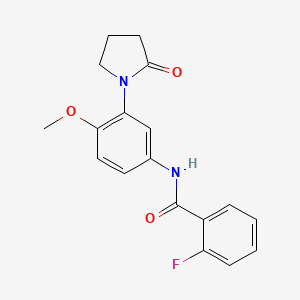

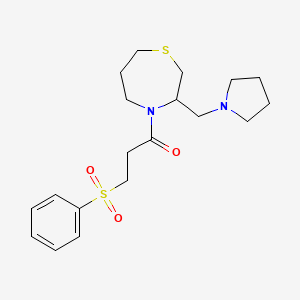

![molecular formula C10H10N4OS B2484892 N-[(5-sulfanyl-1H-1,2,4-triazol-3-yl)methyl]benzenecarboxamide CAS No. 320420-23-3](/img/structure/B2484892.png)

N-[(5-sulfanyl-1H-1,2,4-triazol-3-yl)methyl]benzenecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-[(5-sulfanyl-1H-1,2,4-triazol-3-yl)methyl]benzenecarboxamide” is a chemical compound that belongs to the class of 1,2,4-triazole derivatives . These compounds are known for their wide range of biological activities, including antibacterial, antifungal, antiviral, analgesic, and anti-inflammatory activities . They are also found in many natural products, drugs, enzymes, and structural cell proteins .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives often involves the reaction of succinic anhydride with aminoguanidine hydrochloride . The reaction optimization results show that higher yields are obtained using CuSO4 and sodium ascorbate in DMF–water (2:1) .Molecular Structure Analysis

The molecular structure of “N-[(5-sulfanyl-1H-1,2,4-triazol-3-yl)methyl]benzenecarboxamide” can be confirmed by various spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Scientific Research Applications

Drug Discovery

1,2,3-Triazoles have found broad applications in drug discovery . Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market like anticonvulsant drug Rufinamide, broad spectrum cephalosporin antibiotic cefatrizine, an anticancer drug carboxyamidotriazole and β β -lactum antibiotic tazobactam .

Organic Synthesis

1,2,3-Triazoles are used in organic synthesis due to their high chemical stability and aromatic character . They are usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .

Polymer Chemistry

In the field of polymer chemistry, 1,2,3-triazoles are used due to their strong dipole moment (4.8–5.6 Debye), and hydrogen bonding ability .

Supramolecular Chemistry

1,2,3-Triazoles are used in supramolecular chemistry. The substituted 1,2,3-triazole motif structurally resembles to the amide bond, mimicking an E or a Z amide bond .

Bioconjugation

1,2,3-Triazoles are used in bioconjugation, a chemical strategy that permanently attaches two biomolecules .

Chemical Biology

In the field of chemical biology, 1,2,3-triazoles are used due to their high chemical stability and aromatic character .

Fluorescent Imaging

1,2,3-Triazoles are used in fluorescent imaging, a technique used to visualize cellular components .

Materials Science

In materials science, 1,2,3-triazoles are used due to their high chemical stability and aromatic character .

Future Directions

The future directions for “N-[(5-sulfanyl-1H-1,2,4-triazol-3-yl)methyl]benzenecarboxamide” and similar compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry. Given their wide range of biological activities, these compounds could be further optimized and developed as potential therapeutic agents .

Mechanism of Action

Target of Action

It is known that 1,2,4-triazole derivatives are of interest for their biological activity . They are structural units of antiviral drugs like Riamilovir and Triazid .

Mode of Action

It’s known that the reaction of 5-cyano-1,2,4-triazines with 5-(methylsulfanyl)-4h-1,2,4-triazol-3-amine under solvent-free conditions gave a product of nucleophilic substitution of the cyano group of 1,2,4-triazine by the 1,2,4-triazol-3-amine residue .

Biochemical Pathways

It’s known that 1,2,4-triazole derivatives can have various biological effects, suggesting they may interact with multiple biochemical pathways .

Result of Action

It’s known that 1,2,4-triazole hybrids have shown weak to high cytotoxic activities against certain tumor cell lines .

properties

IUPAC Name |

N-[(5-sulfanylidene-1,2-dihydro-1,2,4-triazol-3-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4OS/c15-9(7-4-2-1-3-5-7)11-6-8-12-10(16)14-13-8/h1-5H,6H2,(H,11,15)(H2,12,13,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWVLSOZMXJAWOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCC2=NC(=S)NN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(5-sulfanyl-1H-1,2,4-triazol-3-yl)methyl]benzenecarboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Chloro-1-(4-chlorophenyl)-2-(2-(dimethylamino)ethyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2484809.png)

![(3-(1H-pyrrol-1-yl)-2-(p-tolyl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)(thiophen-3-yl)methanone](/img/structure/B2484811.png)

![[(1S,3S)-2,2-Difluoro-3-phenylcyclopropyl]methanamine;hydrochloride](/img/structure/B2484814.png)

![4-{[2-(Benzylsulfonyl)ethyl]sulfanyl}aniline](/img/structure/B2484815.png)

![5-Bromo-2-methyl-3-[(pyrrolidin-1-yl)carbonyl]pyridine](/img/structure/B2484817.png)

![Ethyl 4-({[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate](/img/structure/B2484826.png)

![[(2-Bromo-5-methoxyphenyl)methyl]hydrazine dihydrochloride](/img/structure/B2484827.png)

![2-(3,4-dimethoxyphenyl)-5-(3-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2484831.png)

![ethyl 3-cyano-2-(3,4,5-triethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2484832.png)